(Hexadecanoyloxy)acetic acid
Description
(Hexadecanoyloxy)acetic acid is a carboxylic acid derivative with the chemical formula $ \text{CH}3(\text{CH}2){14}\text{COOCH}2\text{COOH} $. Structurally, it consists of a hexadecanoyl group (a 16-carbon saturated fatty acid chain) esterified to the hydroxyl group of glycolic acid (hydroxyacetic acid). This compound combines the hydrophobic properties of the long alkyl chain with the hydrophilic carboxylate group, making it amphiphilic.
For example, acetic acid-modified biochar (ASBB) demonstrates enhanced uranium adsorption due to increased porosity and carboxyl (-COOH) group availability . These insights can be extrapolated to infer the behavior of this compound in similar contexts.
Properties
IUPAC Name |
2-hexadecanoyloxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)22-16-17(19)20/h2-16H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCHMDPOCCGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993617 | |
| Record name | (Hexadecanoyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72823-46-2 | |
| Record name | Carboxymethyl hexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72823-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Oxohexadecyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072823462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91525 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (Hexadecanoyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-oxohexadecyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.860 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hexadecanoyloxy)acetic acid typically involves esterification reactions. One common method is the reaction of hexadecanoic acid (palmitic acid) with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar esterification processes, but with optimized conditions for large-scale production. This may involve continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
-
Acidic Hydrolysis :
In the presence of H₂SO₄ or HCl and heat, the ester bond cleaves to produce hexadecanoic acid (palmitic acid) and glycolic acid (hydroxyacetic acid) . -
Basic Hydrolysis (Saponification) :
Under NaOH or KOH, the reaction forms sodium hexadecanoate and sodium glycolate :
Esterification and Transesterification
The carboxylic acid group participates in esterification with alcohols, forming new esters. For example, reaction with methanol under acid catalysis produces methyl (hexadecanoyloxy)acetate :
Transesterification with ethanol replaces the hexadecanoyloxy group, yielding ethyl derivatives . Reaction rates depend on catalyst type (e.g., H₂SO₄ > HCl) and alcohol chain length .
Reactions with Metals
The carboxylic acid moiety reacts with metals like magnesium or zinc, producing acetate salts and hydrogen gas :
| Metal | Product | Conditions |
|---|---|---|
| Mg | Magnesium (hexadecanoyloxy)acetate | Room temperature |
| Zn | Zinc (hexadecanoyloxy)acetate | Heat (60–80°C) |
Thermal Decomposition
At temperatures >440°C, the compound decomposes via two pathways :
-
Decarboxylation :
-
Ketene Formation :
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles like amines or alkoxides. For instance, reaction with ammonia forms (hexadecanoyloxy)acetamide :
Comparative Reactivity with Analogues
The compound’s long alkyl chain slows hydrolysis compared to shorter-chain esters (e.g., ethyl acetate) due to steric hindrance .
| Compound | Hydrolysis Rate (k, s⁻¹) |
|---|---|
| (Hexadecanoyloxy)acetic acid | |
| Ethyl acetate |
Scientific Research Applications
(Hexadecanoyloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its role in lipid metabolism and as a model compound for understanding fatty acid behavior.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Hexadecanoyloxy)acetic acid involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (hexadecanoyloxy)acetic acid with structurally or functionally related compounds, emphasizing key differences in properties and applications:
Key Observations:
Hydrophobicity and Solubility: The hexadecanoyloxy group imparts significant hydrophobicity, reducing water solubility compared to acetoxyacetic acid or hexyloxyacetic acid. This limits its use in aqueous systems but enhances compatibility with organic matrices . In contrast, acetoxyacetic acid’s shorter acetyl group allows moderate solubility, enabling applications in aqueous adsorption processes (e.g., uranium recovery via carboxyl coordination) .
Functional Group Reactivity: this compound retains a reactive -COOH group, similar to acetoxyacetic acid, which can participate in metal ion coordination or hydrogen bonding. However, steric hindrance from the long alkyl chain may reduce accessibility compared to smaller analogs . Studies on ASBB highlight that carboxyl groups enhance uranium adsorption via monodentate coordination with uranyl ions ($ \text{UO}_2^{2+} $) . This mechanism may extend to this compound in non-polar environments.
Adsorption Performance: While direct data on this compound are lacking, modified biochars with carboxyl groups (e.g., ASBB) achieve uranium adsorption capacities of ~97% under optimal conditions (pH 6.0, 5-minute equilibrium) . Hexyloxyacetic acid’s intermediate chain length balances hydrophobicity and functional group availability, making it suitable for interfacial applications .
Thermal and Physical Stability: Long-chain esters like this compound exhibit higher melting points and thermal stability compared to short-chain derivatives, aligning with trends observed in fatty acid analogs (e.g., palmitic acid) .
Biological Activity
(Hexadecanoyloxy)acetic acid, also known as hexadecanoic acid or palmitic acid, is a fatty acid with significant biological activity. This article explores its biological properties, including its antibacterial and antioxidant activities, supported by relevant studies and data.
Chemical Structure and Properties
Hexadecanoyloxyacetic acid is a long-chain fatty acid characterized by a 16-carbon chain with a carboxylic acid group. Its molecular formula is . The compound is known for its role in various biological processes and its potential therapeutic applications.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of hexadecanoyloxyacetic acid. A notable investigation isolated n-hexadecanoic acid from Excoecaria agallocha L., revealing its moderate antibacterial activity against several pathogens:
- Bacteria Tested :
- Aeromonas hydrophilia
- Vibrio harveyi
- Bacillus subtilis
- Escherichia coli
- Klebsiella pneumoniae
The study reported inhibition zones measured in millimeters at the highest concentration (150 μg/ml):
- A. hydrophilia: 13.2 ± 0.02 mm
- V. harveyi: 13.1 ± 0.10 mm
- B. subtilis: 12.10 ± 0.01 mm
- E. coli: 11.02 ± 0.03 mm
- K. pneumoniae: 11.30 ± 0.02 mm
This indicates that hexadecanoyloxyacetic acid can serve as a potential natural antibacterial agent in pharmaceutical applications .
Antioxidant Activity
In addition to its antibacterial properties, hexadecanoyloxyacetic acid exhibits antioxidant activity. The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding results that ranged from 65.52% to 87.40% inhibition at concentrations between 100 µg/ml to 500 µg/ml . This suggests that the compound can effectively scavenge free radicals, contributing to its potential use in health supplements and therapeutic formulations .
Case Study: Antioxidant and Antibacterial Properties
A comprehensive study on the extraction and characterization of n-hexadecanoic acid from Excoecaria agallocha L. highlighted its dual functionality as both an antibacterial and antioxidant agent. The methodology involved:
- Hot extraction using methanol.
- Fractionation into n-hexane:ethyl acetate.
- Characterization through TLC, GCMS, and HPLC.
The findings support the notion that this compound could be harnessed for developing natural preservatives or therapeutic agents in treating infections or oxidative stress-related diseases .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (Hexadecanoyloxy)acetic acid with high purity?
- Methodology : Synthesis typically involves esterification of acetic acid with hexadecanoyl chloride under controlled conditions. Purification can be achieved via recrystallization using non-polar solvents or column chromatography to remove unreacted precursors. Reaction efficiency depends on temperature (40–60°C), inert atmosphere (N₂/Ar), and catalytic acid/base conditions. Monitor reaction progress using thin-layer chromatography (TLC) .
- Critical Parameters : Avoid moisture to prevent hydrolysis of the ester bond. Use anhydrous solvents and molecular sieves .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm ester linkage via ¹H-NMR (δ 4.2–4.4 ppm for –OCH₂–) and ¹³C-NMR (δ 170–175 ppm for carbonyl groups).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 328.24).
- FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and hydroxyl (–OH) absence (if fully esterified) .
Q. What conditions affect the stability of this compound during storage?
- Stability Factors :
- Temperature : Store at –20°C in airtight containers to prevent thermal degradation.
- Moisture : Hydrolysis risk increases above 60% relative humidity; use desiccants like silica gel.
- Incompatible Materials : Avoid strong acids/bases and oxidizing agents to prevent ester cleavage .
Advanced Research Questions
Q. How to resolve contradictions in experimental data regarding the reactivity of this compound under varying pH?
- Systematic Approach :
pH Titration Studies : Measure hydrolysis rates at pH 2–12 using UV-Vis spectroscopy (monitor absorbance at 240 nm for acetic acid release).
Kinetic Modeling : Apply pseudo-first-order kinetics to identify pH-dependent degradation pathways.
Controlled Replicates : Address clustered data variability using mixed-effects models to account for nested observations (e.g., batch-to-batch variations) .
Q. What in vivo models are suitable for studying the metabolic pathways of this compound?
- Model Selection :
- Rodent Models : Use Sprague-Dawley rats for pharmacokinetic studies; administer via oral gavage and quantify plasma metabolites using LC-MS/MS.
- Cell-Based Assays : Human hepatocyte cultures (e.g., HepG2) can assess hepatic metabolism and esterase-mediated hydrolysis.
Q. How does the presence of fatty acids influence the enzymatic interactions of this compound?
- Experimental Design :
- Competitive Binding Assays : Co-incubate with palmitic acid (C16:0) and monitor esterase activity via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).
- Molecular Docking : Simulate interactions with human carboxylesterase 1 (CES1) using AutoDock Vina to identify binding site competition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
